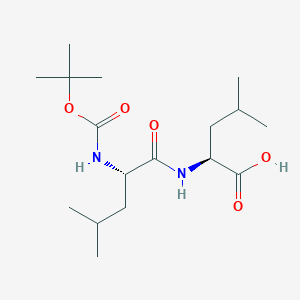
(2-Phenylethyl-d5)-hydrazine, monosulfate
Descripción general
Descripción
Fenelzina-d5 (sulfato) es una forma deuterada del sulfato de fenelzina, donde cinco átomos de hidrógeno son reemplazados por deuterio. Este compuesto se utiliza principalmente como estándar interno para la cuantificación de la fenelzina en diversas aplicaciones analíticas, particularmente en espectrometría de masas . La fenelzina en sí es un inhibidor de la monoamino oxidasa bien conocido que se utiliza en el tratamiento de la depresión y los trastornos de ansiedad .
Métodos De Preparación
Fenelzina-d5 (sulfato) se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de la fenetilamina con hidrazina deuterada en presencia de un catalizador ácido . Esta reacción generalmente se lleva a cabo en condiciones suaves y produce fenelzina-d5, que luego se convierte en su sal de sulfato mediante el tratamiento con ácido sulfúrico . Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza .
Análisis De Reacciones Químicas
Fenelzina-d5 (sulfato) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Fenelzina-d5 se puede oxidar para formar las hidrazonas correspondientes y otros productos de oxidación.
Reducción: Se puede reducir para formar derivados de fenetilamina.
Sustitución: Fenelzina-d5 puede sufrir reacciones de sustitución, particularmente en la porción de hidrazina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Fenelzina-d5 (sulfato) se utiliza ampliamente en la investigación científica, particularmente en:
Mecanismo De Acción
Fenelzina-d5 (sulfato) actúa como inhibidor y sustrato de la monoamino oxidasa, lo que lleva a un aumento en los niveles cerebrales de catecolaminas y serotonina . Este mecanismo es similar al de la fenelzina, que inhibe la descomposición de neurotransmisores como la serotonina, la norepinefrina y la dopamina . Los niveles elevados de estos neurotransmisores contribuyen a sus efectos antidepresivos y ansiolíticos .
Comparación Con Compuestos Similares
Fenelzina-d5 (sulfato) es único debido a su etiquetado de deuterio, lo que lo hace particularmente útil como estándar interno en aplicaciones analíticas . Compuestos similares incluyen:
Sulfato de fenelzina: La forma no deuterada utilizada clínicamente como antidepresivo.
Tranilcipromina: Otro inhibidor de la monoamino oxidasa utilizado en el tratamiento de la depresión.
Isocarboxazida: Un inhibidor de la monoamino oxidasa con aplicaciones terapéuticas similares.
Fenelzina-d5 (sulfato) se destaca por su uso específico en investigación y química analítica, proporcionando una cuantificación y análisis precisos de la fenelzina .
Propiedades
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-GWVWGMRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
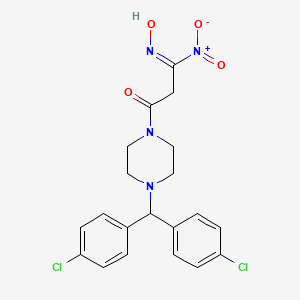
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
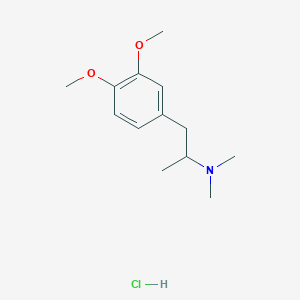
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
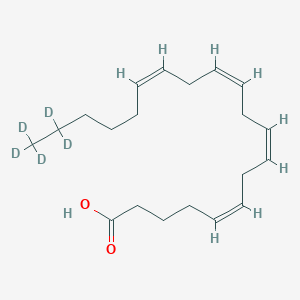
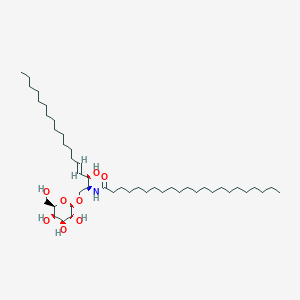
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

